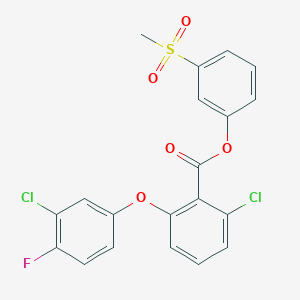
(3-Methylsulfonylphenyl) 2-(4-chlorophenyl)sulfanyl-6-fluorobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Methylsulfonylphenyl) 2-(4-chlorophenyl)sulfanyl-6-fluorobenzoate, also known as MTFB, is a chemical compound that has been widely used in scientific research due to its unique properties. MTFB is a member of the benzoate family and is a white crystalline solid that is soluble in organic solvents.
Mechanism of Action
The mechanism of action of (3-Methylsulfonylphenyl) 2-(4-chlorophenyl)sulfanyl-6-fluorobenzoate is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins that are involved in cell signaling pathways. (3-Methylsulfonylphenyl) 2-(4-chlorophenyl)sulfanyl-6-fluorobenzoate has been shown to inhibit the activity of the protein kinase C (PKC) family of enzymes, which are involved in cell growth and division. Additionally, (3-Methylsulfonylphenyl) 2-(4-chlorophenyl)sulfanyl-6-fluorobenzoate has been shown to inhibit the activity of the nuclear factor-kappa B (NF-κB) protein, which is involved in inflammation and immune response.
Biochemical and Physiological Effects:
(3-Methylsulfonylphenyl) 2-(4-chlorophenyl)sulfanyl-6-fluorobenzoate has been shown to have various biochemical and physiological effects. In vitro studies have shown that (3-Methylsulfonylphenyl) 2-(4-chlorophenyl)sulfanyl-6-fluorobenzoate inhibits the growth of cancer cells by inducing apoptosis, or programmed cell death. Additionally, (3-Methylsulfonylphenyl) 2-(4-chlorophenyl)sulfanyl-6-fluorobenzoate has been shown to inhibit the activity of certain enzymes that are involved in oxidative stress and inflammation. In vivo studies have shown that (3-Methylsulfonylphenyl) 2-(4-chlorophenyl)sulfanyl-6-fluorobenzoate has anti-inflammatory and anti-tumor effects.
Advantages and Limitations for Lab Experiments
One of the advantages of using (3-Methylsulfonylphenyl) 2-(4-chlorophenyl)sulfanyl-6-fluorobenzoate in lab experiments is its ability to inhibit the activity of certain enzymes and proteins that are involved in cell signaling pathways. Additionally, (3-Methylsulfonylphenyl) 2-(4-chlorophenyl)sulfanyl-6-fluorobenzoate has been shown to have anti-inflammatory and anti-tumor effects, which make it a promising candidate for drug discovery. However, one of the limitations of using (3-Methylsulfonylphenyl) 2-(4-chlorophenyl)sulfanyl-6-fluorobenzoate in lab experiments is its limited solubility in water, which can make it difficult to use in certain assays.
Future Directions
There are several future directions for the use of (3-Methylsulfonylphenyl) 2-(4-chlorophenyl)sulfanyl-6-fluorobenzoate in scientific research. One potential direction is the development of (3-Methylsulfonylphenyl) 2-(4-chlorophenyl)sulfanyl-6-fluorobenzoate-based drugs for the treatment of cancer and inflammatory diseases. Additionally, further studies are needed to fully understand the mechanism of action of (3-Methylsulfonylphenyl) 2-(4-chlorophenyl)sulfanyl-6-fluorobenzoate and its potential applications in other areas of research, such as neurodegenerative diseases and cardiovascular diseases.
Synthesis Methods
(3-Methylsulfonylphenyl) 2-(4-chlorophenyl)sulfanyl-6-fluorobenzoate is synthesized through a multi-step process that involves the reaction of 3-methylsulfonylphenylboronic acid with 2-(4-chlorophenyl)thiol in the presence of a palladium catalyst. This reaction produces 2-(4-chlorophenyl)sulfanyl-3-methylsulfonylphenylboronic acid, which is then reacted with 6-fluorobenzoic acid in the presence of a base to produce (3-Methylsulfonylphenyl) 2-(4-chlorophenyl)sulfanyl-6-fluorobenzoate.
Scientific Research Applications
(3-Methylsulfonylphenyl) 2-(4-chlorophenyl)sulfanyl-6-fluorobenzoate has been used in various scientific research studies due to its unique properties. One of the primary applications of (3-Methylsulfonylphenyl) 2-(4-chlorophenyl)sulfanyl-6-fluorobenzoate is in the field of drug discovery. (3-Methylsulfonylphenyl) 2-(4-chlorophenyl)sulfanyl-6-fluorobenzoate has been shown to have potential as an anti-cancer agent due to its ability to inhibit the growth of cancer cells. Additionally, (3-Methylsulfonylphenyl) 2-(4-chlorophenyl)sulfanyl-6-fluorobenzoate has been studied for its ability to inhibit the activity of certain enzymes that are involved in inflammation and oxidative stress.
properties
IUPAC Name |
(3-methylsulfonylphenyl) 2-(4-chlorophenyl)sulfanyl-6-fluorobenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14ClFO4S2/c1-28(24,25)16-5-2-4-14(12-16)26-20(23)19-17(22)6-3-7-18(19)27-15-10-8-13(21)9-11-15/h2-12H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVTVMZMSMCCOGE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC(=C1)OC(=O)C2=C(C=CC=C2SC3=CC=C(C=C3)Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14ClFO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Methylsulfonylphenyl) 2-(4-chlorophenyl)sulfanyl-6-fluorobenzoate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[(3aS,6aR)-2,2-dimethyl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,3]dioxol-5-yl]-2-(4-chlorophenyl)sulfanyl-6-fluorobenzamide](/img/structure/B7432876.png)
![3-N-[1-[[(5-fluoropyrazin-2-yl)amino]methyl]cyclopropyl]benzene-1,3-dicarboxamide](/img/structure/B7432883.png)
![2-(4-chlorophenyl)sulfanyl-6-fluoro-N-[4-(oxolan-3-ylmethyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B7432892.png)

![Methyl 4-[[2-(4-chlorophenyl)sulfanyl-6-fluorobenzoyl]amino]-1,1-dioxothiolane-2-carboxylate](/img/structure/B7432901.png)
![Methyl 4-[2-[(2-acetamidopyridine-4-carbonyl)amino]-1,3-thiazol-4-yl]benzoate](/img/structure/B7432903.png)
![2-(furan-2-yl)-N-[4-(4-oxo-5H-pyrazolo[3,4-d]pyrimidin-1-yl)phenyl]pyridine-4-carboxamide](/img/structure/B7432907.png)



![(E)-N-(1,3-benzodioxol-5-yl)-N-[(2-prop-2-enoxyphenyl)methyl]-3-pyridin-3-ylprop-2-enamide](/img/structure/B7432945.png)
![5-[[2-(N-cyclopropyl-2,3-difluoro-6-nitroanilino)acetyl]amino]-2-fluorobenzamide](/img/structure/B7432953.png)